9H-Imidazo[4,5-F]quinazoline
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Overview
Description
9H-Imidazo[4,5-F]quinazoline is a heterocyclic compound that features a fused ring system combining imidazole and quinazoline moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Imidazo[4,5-F]quinazoline typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction can be catalyzed by iridium and induced by visible light . Another approach involves the condensation of ketones with ionic liquids containing the fragment of 1-(2-aminophenyl)imidazole, followed by microwave irradiation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis, such as the use of high-throughput reactors and optimization of reaction conditions for scale-up, are likely applicable.
Chemical Reactions Analysis
Types of Reactions: 9H-Imidazo[4,5-F]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives can be used as substrates for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted imidazoquinazolines depending on the nucleophile used.
Scientific Research Applications
9H-Imidazo[4,5-F]quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor antagonist.
Mechanism of Action
The mechanism of action of 9H-Imidazo[4,5-F]quinazoline involves its interaction with specific molecular targets. It can act as an inhibitor of various kinases and enzymes, disrupting cellular signaling pathways crucial for cancer cell proliferation and survival . The compound’s ability to bind to adenosine and benzodiazepine receptors also contributes to its biological activity .
Comparison with Similar Compounds
- Imidazo[1,2-a]quinoxalines
- Imidazo[1,5-a]quinoxalines
- Benzimidazoquinazolines
Comparison: 9H-Imidazo[4,5-F]quinazoline is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and selectivity profiles compared to other imidazoquinazolines .
Properties
CAS No. |
25886-04-8 |
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Molecular Formula |
C9H6N4 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
9H-imidazo[4,5-f]quinazoline |
InChI |
InChI=1S/C9H6N4/c1-2-8-9(13-5-12-8)6-3-10-4-11-7(1)6/h1-2,4-5H,3H2 |
InChI Key |
LIOVKJZZRREQQM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C3C(=NC=N3)C=CC2=NC=N1 |
Origin of Product |
United States |
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